molecular formula C13H11BrO B1344318 1-(Bromomethyl)-2-phenoxybenzene CAS No. 82657-72-5

1-(Bromomethyl)-2-phenoxybenzene

Cat. No. B1344318
CAS RN: 82657-72-5
M. Wt: 263.13 g/mol
InChI Key: YQRIQBOWLXRKKG-UHFFFAOYSA-N
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Patent
US06610721B2

Procedure details

Phosphorus tribromide (5.5 ml, 57.1 mmol) was added dropwise over a period of 10 min to a solution of 2-phenoxybenzylalcohol (4.08 g, 20.4 mmol) in dioxane (165 ml). The reaction mixture was stirred for 40 min. Another portion of phosphorus tribromide (5.5 ml, 57.1 mmol) was added. The reaction mixture was stirred for 56 hours at room temperature. It was cooled to 0° C. Water (45 ml) was added carefully. The reaction mixture was stirred for 30 min at room temperature. The mixture was extracted with ethyl acetate (100 ml). The ethyl acetate phase was washed with 1 N hydrochloric acid. The combined aqueous layers were extracted with ethyl acetate. The combined organic layers were washed with a saturated aqueous soludtion of sodium hydrogen carbonate (100 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using ethyl acetate/heptane (1:3) as eluent, to give 4.80 g of 2-phenoxybenzyl bromide.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[O:5]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O>O1CCOCC1>[O:5]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][Br:2])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
4.08 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(CO)C=CC=C1
Name
Quantity
165 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 56 hours at room temperature
Duration
56 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The ethyl acetate phase was washed with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous soludtion of sodium hydrogen carbonate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (90 g)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(CBr)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.